- Novel N-heterocyclic phosphonates and phosphinates as glucokinase activators for treatment of Type II diabetes, World Intellectual Property Organization, , ,
Cas no 97859-49-9 ((5R)-5-(hydroxymethyl)-1,3-oxazolidin-2-one)
97859-49-9 structure
Product Name:(5R)-5-(hydroxymethyl)-1,3-oxazolidin-2-one
CAS No:97859-49-9
MF:C4H7NO3
MW:117.103281259537
MDL:MFCD26407853
CID:2158516
PubChem ID:10236003
Update Time:2024-10-25
(5R)-5-(hydroxymethyl)-1,3-oxazolidin-2-one Chemical and Physical Properties
Names and Identifiers
-
- (R)-5-(hydroxymethyl)oxazolidin-2-one
- (5R)-5-(Hydroxymethyl)-1,3-oxazolidin-2-one
- (R)-5-Hydroxymethyl-2-oxazolidinone
- 2-Oxazolidinone, 5-(hydroxymethyl)-, (R)-
- (5R)-5-(Hydroxymethyl)-2-oxazolidinone (ACI)
- 2-Oxazolidinone, 5-(hydroxymethyl)-, (R)- (ZCI)
- EN300-137499
- DB-223438
- AKOS026728049
- 2-Oxazolidinone, 5-(hydroxymethyl)-, (5R)-
- (R)-5-hydroxymethyloxazolidin-2-one
- SCHEMBL523804
- CS-0131343
- LSYOFPBORRARMF-GSVOUGTGSA-N
- MFCD26407853
- 97859-49-9
- WS-03143
- (5R)-5-(hydroxymethyl)-1,3-oxazolidin-2-one
-
- MDL: MFCD26407853
- Inchi: 1S/C4H7NO3/c6-2-3-1-5-4(7)8-3/h3,6H,1-2H2,(H,5,7)/t3-/m1/s1
- InChI Key: LSYOFPBORRARMF-GSVOUGTGSA-N
- SMILES: C([C@H]1CNC(=O)O1)O
Computed Properties
- Exact Mass: 117.04300
- Monoisotopic Mass: 117.042593085g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 8
- Rotatable Bond Count: 1
- Complexity: 104
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.9
- Topological Polar Surface Area: 58.6Ų
Experimental Properties
- Density: 1.288±0.06 g/cm3 (20 ºC 760 Torr),
- Melting Point: 93.0 ºC (isopropanol )
- Solubility: Soluble (491 g/l) (25 º C),
- PSA: 58.56000
- LogP: -0.58410
(5R)-5-(hydroxymethyl)-1,3-oxazolidin-2-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM116273-1g |
(R)-5-(Hydroxymethyl)oxazolidin-2-one |
97859-49-9 | 97% | 1g |
$1000 | 2021-08-06 | |
| Chemenu | CM116273-250mg |
(R)-5-(Hydroxymethyl)oxazolidin-2-one |
97859-49-9 | 97% | 250mg |
$*** | 2023-05-29 | |
| Chemenu | CM116273-500mg |
(R)-5-(Hydroxymethyl)oxazolidin-2-one |
97859-49-9 | 97% | 500mg |
$*** | 2023-05-29 | |
| Chemenu | CM116273-1g |
(R)-5-(Hydroxymethyl)oxazolidin-2-one |
97859-49-9 | 97% | 1g |
$*** | 2023-05-29 | |
| Chemenu | CM116273-5g |
(R)-5-(Hydroxymethyl)oxazolidin-2-one |
97859-49-9 | 97% | 5g |
$*** | 2023-05-29 | |
| Chemenu | CM116273-10g |
(R)-5-(Hydroxymethyl)oxazolidin-2-one |
97859-49-9 | 97% | 10g |
$*** | 2023-05-29 | |
| abcr | AB480275-1 g |
(R)-5-(Hydroxymethyl)oxazolidin-2-one; . |
97859-49-9 | 1g |
€406.70 | 2023-07-10 | ||
| Ambeed | A862592-100mg |
(R)-5-(Hydroxymethyl)oxazolidin-2-one |
97859-49-9 | 97% | 100mg |
$28.0 | 2025-04-14 | |
| Ambeed | A862592-250mg |
(R)-5-(Hydroxymethyl)oxazolidin-2-one |
97859-49-9 | 97% | 250mg |
$58.0 | 2025-04-14 | |
| Ambeed | A862592-1g |
(R)-5-(Hydroxymethyl)oxazolidin-2-one |
97859-49-9 | 97% | 1g |
$145.0 | 2025-04-14 |
(5R)-5-(hydroxymethyl)-1,3-oxazolidin-2-one Production Method
Production Method 1
Reaction Conditions
1.1 Reagents: Sodium borohydride Solvents: Ethanol ; 0 °C; 3 h, 0 °C; 0 °C → rt
1.2 Reagents: Ammonium chloride Solvents: Water ; 30 min, rt
1.2 Reagents: Ammonium chloride Solvents: Water ; 30 min, rt
Reference
Production Method 2
Reaction Conditions
1.1 Catalysts: Pancreatin
1.1 Catalysts: Triacylglycerol lipase
1.1 Catalysts: Triacylglycerol lipase
1.1 Catalysts: Triacylglycerol lipase
1.1 Catalysts: Triacylglycerol lipase
Reference
- Enzymic separation of optical isomers of 2-oxazolidinonesEnzymic separation of optical isomers of 2-oxazolidinonesEnzymic separation of optical isomers of 2-oxazolidinones, Japan, , ,
Production Method 3
Reaction Conditions
1.1 Reagents: Sodium carbonate Solvents: Dichloromethane , Water ; rt → 0 °C
1.2 Solvents: Dichloromethane ; 0 - 10 °C; 2 - 3 h, 15 - 20 °C
1.3 Reagents: Ammonia Solvents: Water ; 30 min, pH 8 - 9
2.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Tetrahydrofuran ; rt → 45 °C; 3 h, 45 °C
1.2 Solvents: Dichloromethane ; 0 - 10 °C; 2 - 3 h, 15 - 20 °C
1.3 Reagents: Ammonia Solvents: Water ; 30 min, pH 8 - 9
2.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Tetrahydrofuran ; rt → 45 °C; 3 h, 45 °C
Reference
- Method for preparing oxazolidinone intermediate, World Intellectual Property Organization, , ,
Production Method 4
Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Tetrahydrofuran ; rt → 45 °C; 3 h, 45 °C
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Tetrahydrofuran ; rt → 45 °C; 3 h, 45 °C
1.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Tetrahydrofuran ; rt → 45 °C; 3 h, 45 °C
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Tetrahydrofuran ; rt → 45 °C; 3 h, 45 °C
1.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Tetrahydrofuran ; rt → 45 °C; 3 h, 45 °C
Reference
- Preparation method for tedizolid and its intermediatePreparation method for tedizolid and its intermediateMethod for preparing oxazolidinone intermediate, World Intellectual Property Organization, , ,
Production Method 5
Reaction Conditions
1.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ; 0 - 10 °C; 10 °C → 25 °C; 3 h, 25 °C; 25 °C → 10 °C; 30 min, 25 °C
1.2 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ; pH 5 - 6, 10 °C
1.2 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ; pH 5 - 6, 10 °C
Reference
- Preparation of macrocyclic broad spectrum antibiotics, World Intellectual Property Organization, , ,
Production Method 6
Reaction Conditions
1.1 Reagents: p-Toluenesulfonic acid Solvents: Methanol ; overnight, rt
Reference
- Lipase-mediated resolution of 3-hydroxy-4-trityloxybutanenitrile: synthesis of 2-amino alcohols, oxazolidinones and GABOB, Tetrahedron: Asymmetry, 2006, 17(8), 1281-1289
Production Method 7
Reaction Conditions
1.1 Reagents: Sodium bicarbonate Solvents: Water ; rt; 16 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; neutralized, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; neutralized, rt
Reference
- Preparation of spiro[oxazino[4,3-a]isoxazolo[4,5-g]quinoline-pyrimidine]trione compounds and methods for treating bacterial infections, United States, , ,
Production Method 8
Reaction Conditions
Reference
- Resolution of 5-hydroxymethyl-2-oxazolidinone by preferential crystallization and investigations on the nature of the racemates of some 2-oxazolidinone derivatives, Tetrahedron: Asymmetry, 2004, 15(10), 1659-1665
Production Method 9
Reaction Conditions
1.1 Reagents: Lithium , Ammonia Solvents: tert-Butanol , Tetrahydrofuran
Reference
- An efficient synthesis of (R)-(+)- and (S)-(-)-propranolol from resolved 5-(iodomethyl)oxazolidin-2-ones, Tetrahedron, 1987, 43(11), 2505-12
Production Method 10
Reaction Conditions
1.1 Reagents: Sodium carbonate Solvents: Water ; 25 °C; 4 h, 25 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 7.5
1.1 Reagents: Sodium carbonate Solvents: Water ; 25 °C; 4 h, 25 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 7.5
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 7.5
1.1 Reagents: Sodium carbonate Solvents: Water ; 25 °C; 4 h, 25 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 7.5
Reference
- Preparation of substituted oxazolidinone compounds as factor Xα inhibitorsPreparation of substituted oxazolidinone compounds as factor Xα inhibitors, China, , ,
Production Method 11
Reaction Conditions
Reference
- Process for the resolution of racemic 5-substituted 2-oxazolidinones by crystallizationEfficient pathways to (R)- and (S)-5-hydroxymethyl-2-oxazolidinone and some derivativesOptically active 5-[(sulfonyloxy)methyl]-2-oxazolidinone derivatives as intermediates for drugs, Italy, 1995, 6(5), 1181-90
Production Method 12
Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Ethanol
2.1 Reagents: Lithium , Ammonia Solvents: tert-Butanol , Tetrahydrofuran
2.1 Reagents: Lithium , Ammonia Solvents: tert-Butanol , Tetrahydrofuran
Reference
- An efficient synthesis of (R)-(+)- and (S)-(-)-propranolol from resolved 5-(iodomethyl)oxazolidin-2-ones, Tetrahedron, 1987, 43(11), 2505-12
Production Method 13
Reaction Conditions
1.1 Solvents: Tetrahydrofuran , Water ; 20 min, rt; rt → 0 °C
1.2 Reagents: Potassium carbonate ; 60 min, < 8 °C; 2 h, 8 °C
2.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ; 0 - 10 °C; 10 °C → 25 °C; 3 h, 25 °C; 25 °C → 10 °C; 30 min, 25 °C
2.2 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ; pH 5 - 6, 10 °C
1.2 Reagents: Potassium carbonate ; 60 min, < 8 °C; 2 h, 8 °C
2.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ; 0 - 10 °C; 10 °C → 25 °C; 3 h, 25 °C; 25 °C → 10 °C; 30 min, 25 °C
2.2 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ; pH 5 - 6, 10 °C
Reference
- Preparation of macrocyclic broad spectrum antibiotics, World Intellectual Property Organization, , ,
(5R)-5-(hydroxymethyl)-1,3-oxazolidin-2-one Raw materials
- 4-methylbenzene-1-sulfonic acid
- 5-[(Acetyloxy)methyl]-2-oxazolidinone
- (R)-3-Amino-1,2-propanediol
- benzyl N-[(2R)-2,3-dihydroxypropyl]carbamate
- 2-Oxazolidinone, 5-[(phenylmethoxy)methyl]-, (5R)-
- 2-Oxazolidinone, 5-[(triphenylmethoxy)methyl]-, (5R)-
- 2-Oxazolidinone, 5-[(acetyloxy)methyl]-3-(1-phenylethyl)-, [R-(R*,S*)]-
- (R)-benzyl 2-oxooxazolidine-5-carboxylate
- (R)-5-(Hydroxymethyl)-3-((S)-1-phenylethyl)oxazolidin-2-one
- 2-Propanol, 1-amino-3-(phenylmethoxy)-, (R)-
- 3-Amino-1,2-propandiol
(5R)-5-(hydroxymethyl)-1,3-oxazolidin-2-one Preparation Products
(5R)-5-(hydroxymethyl)-1,3-oxazolidin-2-one Suppliers
Amadis Chemical Company Limited
Gold Member
(CAS:97859-49-9)(5R)-5-(hydroxymethyl)-1,3-oxazolidin-2-one
Order Number:A1070340
Stock Status:in Stock
Quantity:1g/5g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 18:44
Price ($):192.0/741.0
Email:sales@amadischem.com
(5R)-5-(hydroxymethyl)-1,3-oxazolidin-2-one Related Literature
-
Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
-
Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
-
Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
-
Sowmyalakshmi Venkataraman RSC Adv., 2015,5, 73807-73813
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Recommended suppliers
Amadis Chemical Company Limited
(CAS:97859-49-9)(5R)-5-(hydroxymethyl)-1,3-oxazolidin-2-one
Purity:99%/99%
Quantity:1g/5g
Price ($):192.0/741.0